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molecular formula C10H10N2O3 B1387585 Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 871819-42-0

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No. B1387585
M. Wt: 206.2 g/mol
InChI Key: AMWQGICAGHBWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589206B2

Procedure details

A mixture of 2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester (3.3 g), sodium tert-butoxide (0.267 g) and dimethylformamide (22 ml) was split equally between 2×20 ml sealed vessels and irradiated with microwaves at 160° C. for 5 minutes. The cooled solutions were combined and added slowly to ice water and stirred for 10 minutes. A precipitate formed which was filtered off and dried to yield the title compound as a white solid (1.12 g). The aqueous filtrate was extracted three times with ethyl acetate and the combined organics were washed with saturated brine solution. The dried (Na2SO4) organic layer was evaporated to yield a yellow oil which was triturated with warm isopropyl alcohol to yield the title compound as a white solid (0.66 g). Total product weight (1.78 g).
Name
2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[CH:8][N:7]([CH3:10])[C:6]=1[C:11]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][NH2:13])=O.CC(C)([O-])C.[Na+]>CN(C)C=O>[CH3:17][O:16][C:14]([C:11]1[C:6]2[N:7]([CH3:10])[CH:8]=[CH:9][C:5]=2[C:3](=[O:2])[NH:13][CH:12]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
Quantity
3.3 g
Type
reactant
Smiles
COC(=O)C1=C(N(C=C1)C)C(=CN)C(=O)OC
Name
Quantity
0.267 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was split equally between 2×20 ml
CUSTOM
Type
CUSTOM
Details
sealed vessels
CUSTOM
Type
CUSTOM
Details
irradiated with microwaves at 160° C. for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
added slowly to ice water
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C=1C2=C(C(NC1)=O)C=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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